

# Chemical structure and properties of (S,R)-LSN3318839

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S,R)-LSN3318839 |           |
| Cat. No.:            | B10827883        | Get Quote |

An In-depth Technical Guide on (S,R)-LSN3318839

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **(S,R)-LSN3318839**, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It is intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Structure and Properties**

**(S,R)-LSN3318839** is an orally bioavailable small molecule. Its chemical identity and key properties are summarized below.



| Property         | Value                                                                                                              |
|------------------|--------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | (R)-2-(2-(1-((R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl)-1H-imidazo[4,5-c]pyridin-6-yl)phenyl)propanoic acid[1] |
| CAS Number       | 2764704-18-7[1][2]                                                                                                 |
| Chemical Formula | C26H23Cl2N3O2[1]                                                                                                   |
| Molecular Weight | 480.39 g/mol [1]                                                                                                   |
| Appearance       | Solid                                                                                                              |
| Solubility       | Soluble to 100 mM in DMSO                                                                                          |
| Purity           | ≥98%                                                                                                               |
| Storage          | Store at -20°C                                                                                                     |

### **Mechanism of Action**

LSN3318839 is a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes.[3][4][5] It functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its peptide ligands.[6]

Notably, LSN3318839 significantly enhances the potency and efficacy of the weak metabolite GLP-1(9-36)NH<sub>2</sub>, transforming it into a full agonist at the GLP-1R.[3][5][7] It also modestly potentiates the activity of the full-length, highly potent ligand, GLP-1(7-36)NH<sub>2</sub>.[3][5][7]

The mechanism is biased, preferentially enhancing G protein-coupled signaling over  $\beta$ -arrestin recruitment.[3][5][7] This selective modulation leads to glucose-dependent insulin secretion.[2] [3] Cryo-electron microscopy studies have revealed that LSN3318839 binds in the TM1-TM2 cleft of the receptor, repositioning GLP-1(9-36) to adopt a binding pose similar to that of the more active GLP-1(7-36).[8]





Click to download full resolution via product page

Caption: GLP-1R signaling pathway modulated by LSN3318839.

# **Quantitative Data**

The positive allosteric modulatory effects of LSN3318839 have been quantified in various in vitro and in vivo studies. The data highlights its potency in enhancing GLP-1R signaling.



| Parameter                             | Condition                                          | Result                                                    | Reference |
|---------------------------------------|----------------------------------------------------|-----------------------------------------------------------|-----------|
| EC50                                  | GLP-1R positive allosteric modulation              | 14 nM                                                     |           |
| GLP-1(9-36) EC <sub>50</sub><br>Shift | cAMP accumulation<br>assay (without<br>LSN3318839) | 363.1 nM                                                  | [9]       |
| + 50 nM LSN3318839                    | 23.4 nM (15-fold enhancement)                      | [9]                                                       |           |
| + 500 nM<br>LSN3318839                | 3.3 nM (110-fold enhancement)                      | [9]                                                       | -         |
| + 5000 nM<br>LSN3318839               | 0.4 nM (891-fold<br>enhancement)                   | [9]                                                       |           |
| Max Response of GLP-1(9-36)           | cAMP accumulation<br>assay (without<br>LSN3318839) | 84.8% of GLP-1(7-36)                                      | [9]       |
| + LSN3318839 (50-<br>5000 nM)         | ~98% of GLP-1(7-36)                                | [9]                                                       |           |
| In Vivo Efficacy                      | Oral Glucose<br>Tolerance Test (GIPR<br>KO mice)   | Significant glucose<br>excursion reduction at<br>30 mg/kg | [2][3]    |
| Co-administered with<br>Sitagliptin   | Additive glucose-<br>lowering effect               | [2][3]                                                    |           |

# **Experimental Protocols**

The discovery and characterization of LSN3318839 involved a series of detailed experimental procedures.

# **Synthesis**

The synthesis of LSN3318839 is a multi-step process.[3] It begins with 2,4-dichloro-1-bromobenzene, followed by several key reactions including palladium-catalyzed couplings,



lithiation-carbonylation, installation of a chiral amine, and nitro group reduction to yield the enantiomerically pure final compound.[3]

### **In Vitro Assays**

- cAMP Accumulation Assay: These assays were performed in cell lines such as HEK293 cells
  expressing GLP-1R to measure the intracellular accumulation of cyclic AMP, a key second
  messenger in the GLP-1R signaling pathway.[3] The potency and efficacy of GLP-1 peptides
  were evaluated in the presence and absence of varying concentrations of LSN3318839.[9]
- β-Arrestin Recruitment Assay: This assay was used to assess the G protein signaling bias of LSN3318839 by measuring its effect on the recruitment of β-arrestin to the GLP-1R, another important signaling pathway.[3]
- Insulin Secretion Assay: Performed in pancreatic beta-cell lines like INS-1 832-3, this assay measured the ability of LSN3318839 in combination with GLP-1 peptides to stimulate insulin secretion in a glucose-dependent manner.[2][3]

### In Vivo Studies

 Oral Glucose Tolerance Tests (oGTTs): These tests were conducted in animal models, such as GIPR knockout mice, to evaluate the in vivo efficacy of orally administered LSN3318839 in lowering blood glucose levels after a glucose challenge.[3] Studies also assessed the compound's effect in combination with DPP-4 inhibitors like sitagliptin.[2][3]

## Pharmacokinetic (PK) Studies

PK studies were carried out in various animal species including CD1 mice, SD rats, and beagle dogs.[3] These studies assessed key parameters such as oral and intravenous exposure, clearance, volume of distribution, and bioavailability to optimize the drug-like properties of the compound.[3]





Click to download full resolution via product page

Caption: High-level experimental workflow for LSN3318839.



### Conclusion

(S,R)-LSN3318839 is a novel, orally active positive allosteric modulator of the GLP-1R with a unique "molecular glue" mechanism. By potently enhancing the activity of the endogenous GLP-1(9-36) metabolite, it demonstrates robust glucose-lowering effects in animal models.[3][7] Its biased signaling profile and efficacy, both alone and in combination with DPP-4 inhibitors, support the therapeutic concept that GLP-1R potentiation is a viable strategy for reducing hyperglycemia.[3][5] This makes LSN3318839 a significant lead compound in the development of oral treatments for type 2 diabetes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of (S,R)-LSN3318839]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10827883#chemical-structure-and-properties-of-s-r-lsn3318839]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com